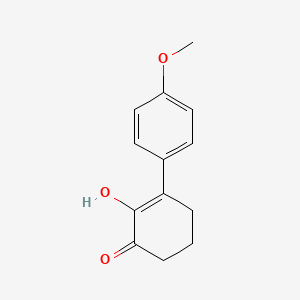
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone is an organic compound that belongs to the class of cyclohexenones This compound is characterized by a cyclohexenone ring substituted with a hydroxy group at the 2-position and a methoxy-phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methoxy-phenyl)-cyclohex-2-enone.
Reduction: Formation of 2-hydroxy-3-(4-methoxy-phenyl)-cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(4-hydroxy-phenyl)-cyclohex-2-enone
- 2-Hydroxy-3-(4-methyl-phenyl)-cyclohex-2-enone
- 2-Hydroxy-3-(4-chloro-phenyl)-cyclohex-2-enone
Uniqueness
2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs .
Properties
CAS No. |
70871-47-5 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h5-8,15H,2-4H2,1H3 |
InChI Key |
YZZPXYHBAFESSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















